Didymium fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Didymium fluoride involves the conversion of rare earth oxides (REOs) into rare earth fluorides (REF₃). Various fluoride fluxes can be used to achieve this conversion. Notably, AlF₃, ZnF₂, and FeF₃ act as strong fluorinating agents for neodymium oxide (Nd₂O₃), resulting in the complete transformation of Nd₂O₃ into NdF₃. This process is crucial for overcoming the low solubility of REOs in molten fluoride salts and preventing the formation of oxyfluorides during fluorination .

Scientific Research Applications

1. Electrochemical Process in Rare Earths

During the electrolysis of rare earths like didymium, greenhouse gas emissions occur, which impact environmental and climate change. A study by Milicevic, Feldhaus, and Friedrich (2018) explored the electrochemical process window for didymium oxy-fluoride electrolysis, investigating gas generation composition and quantity using in situ FTIR-spectrometry. They found that electrolysis automatization can reduce perfluorocarbon (PFC) emissions by controlling oxide dosage and preventing full anode effect (Milicevic, Feldhaus, & Friedrich, 2018).

2. Fluoride Anion Recognition

Fluoride anion recognition has significant implications due to its dual nature, being beneficial in certain industrial applications but potentially harmful in others. Cametti and Rissanen (2009) discussed various chemists' approaches to fluoride binding, particularly in competitive protic solvents and water. This research contributes to understanding fluoride binding mechanisms in different environments (Cametti & Rissanen, 2009).

3. Fluoride Ion Complexation Using Organoboron Compounds

The complexation and sensing of fluoride ions using organoboron compounds have applications in various fields, including water treatment and detection of nerve agents. A study by Wade et al. (2010) focused on the capture and detection of fluoride, particularly in water, which is challenging due to fluoride's high hydration enthalpy (Wade et al., 2010).

properties

IUPAC Name |

trifluoroneodymium;trifluoropraseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACRSUANLKGTAQ-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

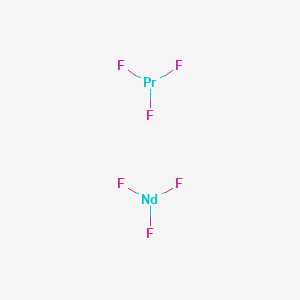

F[Pr](F)F.F[Nd](F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NdPr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didymium fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)